N-(4-Methylpent-1-yn-3-yl)thietan-3-amine
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Overview
Description
N-(4-Methylpent-1-yn-3-yl)thietan-3-amine is a chemical compound with the molecular formula C8H13NS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical use or consumption by humans or animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylpent-1-yn-3-yl)thietan-3-amine typically involves the reaction of 4-methylpent-1-yne with thietan-3-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and efficiency. The production process is monitored and controlled to meet regulatory standards and safety guidelines .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylpent-1-yn-3-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-Methylpent-1-yn-3-yl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: For the development of new pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methylpent-1-yn-3-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylpent-1-yn-3-yl)thietan-2-amine
- N-(4-Methylpent-1-yn-3-yl)thietan-4-amine
- N-(4-Methylpent-1-yn-3-yl)thietan-3-ol
Uniqueness
N-(4-Methylpent-1-yn-3-yl)thietan-3-amine is unique due to its specific structural features and reactivity. The presence of the thietan ring and the alkyne group imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-(4-methylpent-1-yn-3-yl)thietan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-4-9(7(2)3)10-8-5-11-6-8/h1,7-10H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSALJKOIWPTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)NC1CSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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